molecular formula C15H16ClN3OS B2945184 3-chloro-N-[2-(2-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 396723-70-9

3-chloro-N-[2-(2-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No. B2945184
CAS RN: 396723-70-9
M. Wt: 321.82
InChI Key: HAJJMHBOGCOPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-(2-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide is a useful research compound. Its molecular formula is C15H16ClN3OS and its molecular weight is 321.82. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-[2-(2-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-[2-(2-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibition

One of the significant applications of this compound is as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various health issues such as kidney stones and peptic ulcers. Compounds like 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide have been studied for their potential to inhibit urease activity, which is a promising avenue for therapeutic intervention against diseases caused by excessive urease activity .

Antimicrobial Activity

Thieno[3,4-c]pyrazole derivatives have been explored for their antimicrobial properties . The presence of the chlorine atom and the pyrazole ring in the compound’s structure contributes to its potential as an antimicrobial agent. These compounds can be synthesized and tested against various bacterial strains to assess their effectiveness in combating infections .

properties

IUPAC Name

3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-10-4-2-3-5-13(10)19-15(17-14(20)6-7-16)11-8-21-9-12(11)18-19/h2-5H,6-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJJMHBOGCOPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324706
Record name 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

396723-70-9
Record name 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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